molecular formula C5H4CaO5 B1231874 Calcium 2-oxoglutarate CAS No. 71686-01-6

Calcium 2-oxoglutarate

Cat. No.: B1231874
CAS No.: 71686-01-6
M. Wt: 184.16 g/mol
InChI Key: LADYPAWUSNPKJF-UHFFFAOYSA-L
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Description

Calcium 2-oxoglutarate is a calcium salt of 2-oxoglutaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. This compound plays a crucial role in cellular metabolism and energy production. It is involved in various biochemical processes, including amino acid synthesis, oxidative phosphorylation, and the regulation of cellular redox states .

Mechanism of Action

Target of Action

Calcium 2-oxoglutarate, also known as α-ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes directly contribute to the formation of AKG . Additionally, it acts as a reversible inhibitor of tyrosinase .

Mode of Action

This compound interacts with its targets by participating in their enzymatic reactions. For instance, in the tricarboxylic acid (TCA) cycle, it is involved in the oxidative decarboxylation of 2-oxoglutarate, transferring a succinyl group to coenzyme A and producing reducing equivalents for the electron transport system .

Biochemical Pathways

This compound plays a central role in the TCA cycle, a pivotal energy-generating metabolic network . It participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It is also involved in nitrogen and ammonia balance .

Pharmacokinetics

It is known to be an intermediate in the production of atp or gtp in the krebs cycle . This suggests that it is metabolized in the body’s cells where it participates in energy production.

Result of Action

The action of this compound results in a variety of biological effects. It contributes to energy production, anti-oxidative defense, and signaling modules . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions . Furthermore, it has been found to inhibit the enzyme tyrosinase .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of microbial systems in generating this compound can be affected by factors such as genetic manipulation, abiotic stress, and nutrient supplementation . .

Biochemical Analysis

Biochemical Properties

Calcium 2-oxoglutarate is an intermediate in the production of ATP or GTP in the Krebs cycle . It acts as the major carbon skeleton for nitrogen-assimilatory reactions and is a reversible inhibitor of tyrosinase with an IC50 of 15 mM . The compound interacts with several enzymes, including isocitrate dehydrogenase, glutamate dehydrogenase, and succinate semialdehyde dehydrogenase, which are involved in its synthesis and metabolism . These interactions are essential for maintaining cellular energy balance and metabolic flux.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce ammonia levels in the lung and provide general ammonia detoxification . Additionally, it plays a protective role against lipid peroxidation and has neuroprotective effects against cyanide poisoning . These effects highlight the compound’s importance in maintaining cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a precursor for the synthesis of amino acids and nucleotides, which are vital for cellular growth and repair . The compound also inhibits tyrosinase, an enzyme involved in melanin synthesis, thereby affecting pigmentation processes . Furthermore, it modulates gene expression and enzyme activity, contributing to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at 4°C, away from moisture and light . Its stability can be affected by factors such as pH and temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged ammonia detoxification and neuroprotection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic functions and provide protective effects against oxidative stress . At higher doses, it may exhibit toxic effects, including disruptions in metabolic pathways and potential cellular damage . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the Krebs cycle and nitrogen assimilation . It interacts with enzymes such as isocitrate dehydrogenase and glutamate dehydrogenase, which facilitate its conversion to other metabolites . These interactions are crucial for maintaining metabolic homeostasis and supporting cellular energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These mechanisms ensure its proper localization and accumulation, allowing it to exert its biochemical effects effectively. The compound’s distribution is essential for its role in cellular metabolism and detoxification processes.

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria, where it participates in the Krebs cycle . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is critical for its involvement in energy production and metabolic regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium 2-oxoglutarate can be synthesized through the neutralization of 2-oxoglutaric acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium, where 2-oxoglutaric acid is dissolved and then reacted with a stoichiometric amount of calcium hydroxide or calcium carbonate to form the calcium salt.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as certain strains of bacteria and yeast can be engineered to produce 2-oxoglutaric acid, which is then neutralized with calcium compounds to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Calcium 2-oxoglutarate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form succinate and carbon dioxide in the TCA cycle.

    Reduction: It can be reduced to form 2-hydroxyglutarate.

    Substitution: It can participate in transamination reactions to form glutamate.

Common Reagents and Conditions:

    Oxidation: Requires enzymes such as 2-oxoglutarate dehydrogenase and cofactors like NAD+.

    Reduction: Involves reductases and cofactors like NADH.

    Substitution: Utilizes aminotransferases and amino acids as substrates.

Major Products Formed:

    Oxidation: Succinate and carbon dioxide.

    Reduction: 2-Hydroxyglutarate.

    Substitution: Glutamate

Scientific Research Applications

Calcium 2-oxoglutarate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Oxoglutaric acid: The parent compound of calcium 2-oxoglutarate, involved in similar metabolic pathways.

    Sodium 2-oxoglutarate: Another salt form of 2-oxoglutaric acid with similar biochemical properties.

    Magnesium 2-oxoglutarate: A magnesium salt form with comparable metabolic roles.

Uniqueness: this compound is unique due to its calcium content, which can provide additional benefits such as supporting bone health and calcium metabolism. This distinguishes it from other similar compounds that do not contain calcium .

Properties

IUPAC Name

calcium;2-oxopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5.Ca/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADYPAWUSNPKJF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4CaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992299
Record name Calcium 2-oxopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71686-01-6
Record name Calcium oxoglurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071686016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium 2-oxopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium 2-oxoglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM OXOGLURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PE00B13W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is calcium 2-oxoglutarate used in the extraction of α-ketoglutaric acid from fermentation liquor?

A1: this compound is employed as an intermediary step in a specific extraction method for α-ketoglutaric acid from fermentation liquor []. This method leverages the low solubility of this compound in solution. Adding calcium hydroxide (Ca(OH)₂) to the liquor results in the precipitation of this compound, effectively separating it from other components in the mixture. Subsequent treatment with sulfuric acid (H₂SO₄) then converts the this compound back into α-ketoglutaric acid while producing calcium sulfate (CaSO₄) as a readily removable byproduct []. This approach addresses the challenge of separating α-ketoglutaric acid from byproducts like pyruvic acid, leading to a more efficient extraction process with reduced waste [].

Q2: Are there any advantages to using this method compared to other α-ketoglutaric acid extraction techniques?

A2: While the research primarily focuses on a specific extraction method utilizing this compound, it highlights several advantages compared to conventional techniques. Firstly, this method effectively separates α-ketoglutaric acid from pyruvic acid, a common byproduct that proves difficult to remove using traditional methods []. This improved separation contributes to a higher purity of the final α-ketoglutaric acid product. Secondly, by reducing byproduct contamination, this method minimizes waste generation, offering a more environmentally friendly approach to α-ketoglutaric acid extraction []. Further research comparing the efficiency, cost-effectiveness, and environmental impact of this method against other established techniques would be valuable.

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